Gpat-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It exhibits an inhibitory concentration (IC50) of 8.9 μM and is primarily utilized in research related to obesity and diabetes . Glycerol-3-phosphate acyltransferase is an enzyme involved in the biosynthesis of glycerolipids, which are essential components of cell membranes and energy storage molecules.

Preparation Methods

The synthetic routes and reaction conditions for Gpat-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions.

Scientific Research Applications

Gpat-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of glycerol-3-phosphate acyltransferase and its effects on lipid biosynthesis. In biology, this compound is utilized to investigate the role of glycerol-3-phosphate acyltransferase in cellular processes and metabolic pathways. In medicine, it is used in research related to obesity and diabetes, as it can help elucidate the mechanisms underlying these conditions. In industry, this compound may be used in the development of new therapeutic agents targeting glycerol-3-phosphate acyltransferase .

Mechanism of Action

Gpat-IN-1 exerts its effects by inhibiting the activity of glycerol-3-phosphate acyltransferase. This enzyme catalyzes the first step in the synthesis of glycerophospholipids and triacylglycerol, which are essential components of cell membranes and energy storage molecules. By inhibiting glycerol-3-phosphate acyltransferase, this compound disrupts the biosynthesis of these lipids, leading to alterations in cellular processes and metabolic pathways. The molecular targets and pathways involved in the mechanism of action of this compound include the sterol regulatory element-binding protein 1c (SREBP-1c) and peroxisome proliferator-activated receptor gamma (PPARγ), which regulate the expression of genes involved in lipid metabolism .

Comparison with Similar Compounds

Gpat-IN-1 is unique in its ability to inhibit glycerol-3-phosphate acyltransferase with a high degree of specificity and potency. Similar compounds include other glycerol-3-phosphate acyltransferase inhibitors, such as those targeting different isoforms of the enzyme. These compounds may have varying degrees of specificity and potency, as well as different effects on lipid metabolism and cellular processes. Some similar compounds include inhibitors of glycerol-3-phosphate acyltransferase 1 and glycerol-3-phosphate acyltransferase 2, which are involved in different aspects of lipid biosynthesis .

Properties

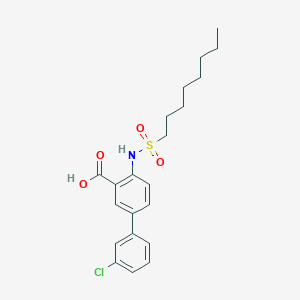

Molecular Formula |

C21H26ClNO4S |

|---|---|

Molecular Weight |

424.0 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-(octylsulfonylamino)benzoic acid |

InChI |

InChI=1S/C21H26ClNO4S/c1-2-3-4-5-6-7-13-28(26,27)23-20-12-11-17(15-19(20)21(24)25)16-9-8-10-18(22)14-16/h8-12,14-15,23H,2-7,13H2,1H3,(H,24,25) |

InChI Key |

AHHSQDHCFGYPOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)

![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)